molecular formula C6H11NO B15164357 N-ethyl-N-prop-2-enylformamide CAS No. 155809-48-6

N-ethyl-N-prop-2-enylformamide

Cat. No.: B15164357
CAS No.: 155809-48-6
M. Wt: 113.16 g/mol
InChI Key: MXSUPXUFGHLNEU-UHFFFAOYSA-N
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Description

N-ethyl-N-prop-2-enylformamide is an organic compound with the molecular formula C₆H₁₁NO. It is also known by other names such as allyl (ethyl)formamide and N-ethyl-N-(2-propenyl)formamide . This compound is characterized by the presence of an ethyl group and a prop-2-enyl group attached to the nitrogen atom of a formamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-prop-2-enylformamide typically involves the reaction of ethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of acryloyl chloride, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving the reaction of ethylamine with acryloyl chloride or other suitable acrylate derivatives are employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-prop-2-enylformamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-N-prop-2-enylformamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-ethyl-N-prop-2-enylformamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-prop-2-enylformamide is unique due to the presence of both an ethyl and a prop-2-enyl group attached to the nitrogen atom. This structural feature allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

CAS No.

155809-48-6

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-ethyl-N-prop-2-enylformamide

InChI

InChI=1S/C6H11NO/c1-3-5-7(4-2)6-8/h3,6H,1,4-5H2,2H3

InChI Key

MXSUPXUFGHLNEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC=C)C=O

Origin of Product

United States

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